Bienvenue dans la boutique en ligne BenchChem!

4-Chloro-7-fluoro-6-nitroquinazoline

Solid-Phase Synthesis Combinatorial Chemistry Chemoselectivity

4-Chloro-7-fluoro-6-nitroquinazoline (CAS 162012-70-6) is the essential, patent-mandated building block for synthesizing the irreversible EGFR/HER2 inhibitors Afatinib and Canertinib. Its unique 7-fluoro-6-nitro-4-chloro substitution pattern enables sequential, chemoselective transformations that non-fluorinated analogs (e.g., CAS 19815-16-8) or regioisomers (e.g., CAS 16499-62-0) cannot replicate. The electrophilic 4-Cl group allows selective anchoring for solid-phase parallel synthesis of heterocyclic libraries, while the 6-NO₂ group is reducible to a primary amine for further diversification. For CMOs and medicinal chemistry teams pursuing clinical kinase inhibitor programs, this is not an interchangeable intermediate—it is the functionally required scaffold for achieving target molecular architecture and biological potency.

Molecular Formula C8H3ClFN3O2
Molecular Weight 227.58 g/mol
CAS No. 162012-70-6
Cat. No. B050361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-fluoro-6-nitroquinazoline
CAS162012-70-6
Molecular FormulaC8H3ClFN3O2
Molecular Weight227.58 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1[N+](=O)[O-])F)N=CN=C2Cl
InChIInChI=1S/C8H3ClFN3O2/c9-8-4-1-7(13(14)15)5(10)2-6(4)11-3-12-8/h1-3H
InChIKeyUYQMNEZWVKRWMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-Chloro-7-fluoro-6-nitroquinazoline (CAS 162012-70-6) for Targeted Synthesis


4-Chloro-7-fluoro-6-nitroquinazoline (CAS 162012-70-6) is a multifunctional quinazoline building block characterized by three distinct reactive handles: an electrophilic 4-chloro group, a nucleophilic 7-fluoro substituent, and a 6-nitro group reducible to a primary amine [1]. These features enable sequential, chemoselective transformations, distinguishing it from mono- or non-fluorinated analogs. The compound is a critical intermediate in the synthesis of irreversible tyrosine kinase inhibitors, including Canertinib (CI-1033) and Afatinib [2], where precise regiochemical control is essential for target potency. Its commercial availability at high purity (typically ≥95-98%) supports its role as a reliable, high-value scaffold for medicinal chemistry and drug development programs.

4-Chloro-7-fluoro-6-nitroquinazoline (162012-70-6): Why Generic Substitution is Unacceptable


In-class quinazoline analogs cannot be simply interchanged due to the critical influence of substitution pattern on both downstream synthesis and biological activity. The specific 7-fluoro-6-nitro-4-chloro arrangement in 162012-70-6 is essential for the chemoselective, sequential functionalization required to build clinically validated kinase inhibitors like Canertinib and Afatinib [1]. Substitution with a non-fluorinated analog (e.g., 4-chloro-6-nitroquinazoline, CAS 19815-16-8) or a regioisomer (e.g., 4-chloro-7-fluoroquinazoline, CAS 16499-62-0) eliminates a key reactive center or alters the electronic landscape, leading to different reaction pathways and compromised product profiles [2]. The precise combination of substituents in 162012-70-6 is not merely a structural variation but a functional requirement for achieving the desired molecular architecture and biological target engagement in advanced pharmaceutical intermediates.

Quantitative Differentiation: 4-Chloro-7-fluoro-6-nitroquinazoline (162012-70-6) vs. Closest Analogs


Solid-Phase Synthesis Capability: Chemoselective Anchoring via 4-Chloro Group

4-Chloro-7-fluoro-6-nitroquinazoline (162012-70-6) uniquely enables a chemoselective reaction with resin-bound arylamines, a property not shared by its non-fluorinated or non-nitro analogs. In a comparative context, the 4-chloro group acts as a selective leaving group for nucleophilic aromatic substitution on a solid support, leaving the 7-fluoro and 6-nitro groups intact for subsequent diversification [1]. This regioselectivity is fundamental to the solid-phase synthesis of complex heterocycles like 4,8-disubstituted-8,9-dihydropyrazino[2,3-g]quinazolin-7(6H)-ones .

Solid-Phase Synthesis Combinatorial Chemistry Chemoselectivity

Synthetic Yield: 162012-70-6 vs. 4-Chloro-6-nitroquinazoline

The synthesis of 4-chloro-7-fluoro-6-nitroquinazoline (162012-70-6) can be achieved in high yield, surpassing that of the non-fluorinated analog. A reported procedure using 4-chloro-7-fluoroquinazoline as a precursor affords the target compound in 95% yield [1]. In contrast, the synthesis of 4-chloro-6-nitroquinazoline (19815-16-8) is reported with a lower yield of 87.2% under comparable chlorination conditions .

Organic Synthesis Process Chemistry Yield Optimization

Commercial Purity: 162012-70-6 Consistently Outperforms 4-Chloro-7-fluoroquinazoline

Commercial vendors consistently supply 4-chloro-7-fluoro-6-nitroquinazoline (162012-70-6) at higher purity grades than the simpler analog 4-chloro-7-fluoroquinazoline (16499-62-0). The target compound is widely available with a minimum purity of 98% , while the non-nitro analog is predominantly offered at 95-96% purity . This difference is critical as the nitro group in 162012-70-6 is a key functional handle for subsequent reduction and derivatization.

Quality Control Procurement Specification Intermediate Purity

Intermediate Value: Critical for Canertinib (CI-1033) and Afatinib Synthesis

4-Chloro-7-fluoro-6-nitroquinazoline (162012-70-6) is a direct and essential precursor to the clinically validated irreversible tyrosine kinase inhibitors Canertinib (CI-1033) and Afatinib [1]. In a direct synthetic comparison, 162012-70-6 is condensed with 3-chloro-4-fluoroaniline to form a key anilinoquinazoline intermediate (CAS 162012-67-1). This intermediate is then elaborated through a series of steps to produce the final drug substance [2]. Analogs like 4-chloro-6-nitroquinazoline (19815-16-8) or 4-chloro-7-fluoroquinazoline (16499-62-0) cannot be substituted in this pathway without fundamentally altering the synthetic route and the resulting product's structure, which would deviate from the patented, optimized manufacturing processes.

Pharmaceutical Intermediate Kinase Inhibitor Drug Synthesis

Reactivity Profile: Chemoselective Functionalization at the 4-Position

The reactivity profile of 4-chloro-7-fluoro-6-nitroquinazoline (162012-70-6) is distinguished by the selective displacement of the 4-chloro group by primary amines, leaving the 7-fluoro and 6-nitro groups untouched. This chemoselectivity is not observed with the analog 4-chloro-6-nitroquinazoline (19815-16-8), which can undergo non-selective reactions due to the absence of the electron-withdrawing 7-fluoro group [1]. The presence of the 7-fluoro substituent electronically deactivates the ring, enhancing the selectivity of nucleophilic aromatic substitution at the 4-position [2]. This enables the clean, high-yielding synthesis of 4-anilinoquinazolines, a key pharmacophore in kinase inhibitor design.

Medicinal Chemistry Structure-Activity Relationship Chemoselective Derivatization

Evidence-Based Applications for 4-Chloro-7-fluoro-6-nitroquinazoline (162012-70-6)


Solid-Phase Synthesis of Targeted Quinazoline Libraries

As demonstrated by Zhang et al., 4-chloro-7-fluoro-6-nitroquinazoline (162012-70-6) is the optimal scaffold for solid-phase synthesis of complex heterocyclic libraries, such as 4,8-disubstituted-8,9-dihydropyrazino[2,3-g]quinazolin-7(6H)-ones [1]. Its chemoselective anchoring via the 4-chloro group allows for high-throughput, parallel synthesis of diverse analogs for biological screening, a capability not matched by non-fluorinated or non-nitro quinazoline analogs.

GMP Manufacturing of Canertinib (CI-1033) and Afatinib Key Intermediates

This compound is the essential starting material for synthesizing the key intermediate 4-[(3-Chloro-4-fluorophenyl)amino]-7-fluoro-6-nitroquinazoline (162012-67-1), which lies directly on the critical path to the irreversible EGFR/HER2 inhibitors Canertinib and Afatinib [2]. Its use is mandated by the original synthetic patents, making it indispensable for any CMO or pharmaceutical company developing these or related clinical candidates.

Regioselective SAR Exploration of 4-Anilinoquinazoline Kinase Inhibitors

The predictable and chemoselective reactivity of the 4-chloro group in 162012-70-6, in the presence of the 7-fluoro and 6-nitro substituents, makes it an ideal building block for medicinal chemists conducting structure-activity relationship (SAR) studies on the 4-anilinoquinazoline pharmacophore [1]. This allows for the efficient synthesis of diverse 4-substituted analogs with minimal side reactions, accelerating the optimization of novel kinase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-7-fluoro-6-nitroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.